REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([F:12])=[C:4]([N+:9]([O-])=O)[CH:5]=[CH:6][C:7]=1[F:8].Cl.[OH-].[Na+]>C(OCC)C>[NH2:9][C:4]1[C:3]([F:12])=[C:2]([Br:1])[C:7]([F:8])=[CH:6][CH:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
31.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=CC1F)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
stannous chloride dihydrate
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was placed in a preheated oil bath at 60° C
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 25° C. by external cooling
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted three times with chloroform
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with water
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a white solid, m.p. 77°-78° C., yield 90.5% (24.7 g)
|
Name
|
|
Type
|
|
Smiles
|
NC=1C(=C(C(=CC1)F)Br)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |